molecular formula C6H8N2S B2648688 4-(Methylsulfanyl)pyridin-3-amine CAS No. 38240-24-3

4-(Methylsulfanyl)pyridin-3-amine

Cat. No.: B2648688
CAS No.: 38240-24-3
M. Wt: 140.2
InChI Key: IMJRXBSOKCHICY-UHFFFAOYSA-N
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Description

4-(Methylsulfanyl)pyridin-3-amine is an organic compound with the molecular formula C6H8N2S It features a pyridine ring substituted with a methylsulfanyl group at the 4-position and an amine group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylsulfanyl)pyridin-3-amine can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 4-chloropyridine-3-amine with methanethiol. The reaction typically occurs in the presence of a base such as sodium hydride or potassium carbonate, and the reaction conditions often include heating the mixture to facilitate the substitution process.

Another method involves the use of Suzuki–Miyaura coupling, where a boronic acid derivative of pyridine is coupled with a methylsulfanyl-substituted aryl halide in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.

Chemical Reactions Analysis

Types of Reactions

4-(Methylsulfanyl)pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under specific conditions to modify the pyridine ring or the substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, in the presence of bases like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group yields sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

4-(Methylsulfanyl)pyridin-3-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Methylsulfanyl)pyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its ability to act as both a building block in synthetic chemistry and a functional molecule in biological applications highlights its versatility.

Properties

IUPAC Name

4-methylsulfanylpyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2S/c1-9-6-2-3-8-4-5(6)7/h2-4H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMJRXBSOKCHICY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=NC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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